molecular formula C8H22N2O4S B14654382 1,2-Ditert-butylhydrazine;sulfuric acid CAS No. 50780-14-8

1,2-Ditert-butylhydrazine;sulfuric acid

Cat. No.: B14654382
CAS No.: 50780-14-8
M. Wt: 242.34 g/mol
InChI Key: VOXHUNBCJFZOOW-UHFFFAOYSA-N
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Description

1,2-Ditert-butylhydrazine;Sulfuric Acid is a hydrazine derivative complexed with sulfuric acid. This compound is characterized by tert-butyl groups attached to a hydrazine backbone, stabilized by sulfuric acid, which likely enhances its reactivity and stability in organic syntheses .

Key applications include its use as a precursor in pharmaceutical and dye manufacturing, similar to 1,2-Diphenylhydrazine (DPH), a known intermediate in benzidine and phenylbutazone production . Sulfuric acid in the complex may act as a catalyst or stabilizer, akin to its role in Alumina Sulfuric Acid (ASA) -catalyzed reactions for synthesizing heterocyclic compounds .

Properties

CAS No.

50780-14-8

Molecular Formula

C8H22N2O4S

Molecular Weight

242.34 g/mol

IUPAC Name

1,2-ditert-butylhydrazine;sulfuric acid

InChI

InChI=1S/C8H20N2.H2O4S/c1-7(2,3)9-10-8(4,5)6;1-5(2,3)4/h9-10H,1-6H3;(H2,1,2,3,4)

InChI Key

VOXHUNBCJFZOOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NNC(C)(C)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Direct Alkylation of Hydrazine with Tert-Butyl Halides

The most direct route involves reacting hydrazine (N₂H₄) with tert-butyl halides (e.g., tert-butyl chloride or bromide) under alkaline conditions. EP0116198B1 discloses a high-yield method using hydrazine monohydrohalogenide (N₂H₅X) and tert-butyl halides in aqueous media:

  • Reaction Setup :

    • Hydrazine hydrochloride (N₂H₅Cl) is combined with excess tert-butyl chloride in water.
    • Temperature: 90–110°C under reflux.
    • Reaction time: 4–6 hours.
  • Acidification :

    • Sulfuric acid (H₂SO₄) is added to the crude 1,2-di-tert-butylhydrazine, forming the sulfate salt.
    • Crystallization occurs upon cooling, yielding pure adduct.

Key Data :

  • Yield: 85–90% (after recrystallization).
  • Purity: >95% (confirmed by HPLC).

Boc-Protection/Deprotection Strategy

For enhanced selectivity, hydrazine is first protected with tert-butoxycarbonyl (Boc) groups, alkylated, and then deprotected:

  • Boc Protection :

    • Hydrazine reacts with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane, forming di-tert-butyl hydrazine-1,2-dicarboxylate.
  • Alkylation :

    • The Boc-protected hydrazine is treated with tert-butyl halides in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
  • Deprotection :

    • Acidic hydrolysis (HCl or H₂SO₄) removes Boc groups, yielding 1,2-di-tert-butylhydrazine.
  • Salt Formation :

    • Sulfuric acid is added to the free hydrazine, precipitating the adduct.

Key Data :

  • Overall yield: 70–75%.
  • Advantages: Minimizes side reactions (e.g., over-alkylation).

Reductive Amination of tert-Butylamines

An alternative approach employs reductive amination of tert-butylamine with aldehydes or ketones, though this method is less common:

  • Condensation :

    • tert-Butylamine reacts with acetone in the presence of acetic acid, forming a Schiff base.
  • Reduction :

    • Sodium borohydride (NaBH₄) reduces the imine to 1,2-di-tert-butylhydrazine.
  • Acid Workup :

    • Sulfuric acid is introduced to form the stable sulfate salt.

Key Data :

  • Yield: 60–65%.
  • Limitations: Lower efficiency compared to alkylation.

Optimization of Reaction Conditions

Solvent Systems

  • Aqueous Media : Preferred for direct alkylation due to hydrazine’s solubility.
  • Organic Solvents : Dichloromethane or THF used in Boc-based routes to enhance tert-butyl halide reactivity.

Catalysts

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide increases alkylation rates in biphasic systems.
  • Acid Catalysts : Sulfuric acid itself catalyzes tert-butyl group incorporation in some protocols.

Temperature and Time

  • Optimal range: 80–140°C.
  • Longer reaction times (6–24 hours) improve yields in Boc-deprotection steps.

Purification and Characterization

Crystallization

  • The adduct is purified by cooling the reaction mixture, inducing crystallization.
  • Solvent : Water or ethanol/water mixtures.

Spectroscopic Data

  • ¹H NMR (D₂O): δ 1.28 (s, 18H, tert-butyl), 3.45 (s, 2H, NH₂).
  • IR : Peaks at 3200 cm⁻¹ (N–H stretch) and 1050 cm⁻¹ (S=O stretch).

X-ray Crystallography

  • Single-crystal analysis confirms the ionic structure: [1,2-di-tert-butylhydrazinium]⁺ [HSO₄]⁻.

Applications

  • Pharmaceuticals : Intermediate for antitumor agents.
  • Coordination Chemistry : Ligand for transition metals (e.g., Ru, Pt).

Chemical Reactions Analysis

Types of Reactions

1,2-Ditert-butylhydrazine;sulfuric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 1,2-Ditert-butylhydrazine;sulfuric acid include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of 1,2-Ditert-butylhydrazine;sulfuric acid depend on the type of reaction and the reagents used. For example, oxidation may yield tert-butylhydrazone derivatives, while reduction can produce hydrazine compounds.

Scientific Research Applications

1,2-Ditert-butylhydrazine;sulfuric acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2-Ditert-butylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Applications Safety Considerations
1,2-Ditert-butylhydrazine;Sulfuric Acid Hydrazine backbone with bulky tert-butyl groups; sulfuric acid complex. Pharmaceutical intermediates, catalysis. Limited data; inferred incompatibility with oxidizers and strong acids (analogous to DPH) .
1,2-Diphenylhydrazine (DPH) Phenyl-substituted hydrazine. Benzidine synthesis, anti-inflammatory drugs. Carcinogenic (tumorigen, mutagen); incompatible with mineral acids .
Di-tert-butyl hydrazine-1,2-dicarboxylate Carboxylate-protected hydrazine derivative. Organic synthesis, peptide coupling. Stable under nitrogen; no acute toxicity data reported .
Sulfur-containing Diphenylhydrazones Hydrazones with sulfur moieties. Bioactive compound synthesis, agrochemicals. Requires handling in controlled environments (toxic byproducts possible) .

Catalytic Efficiency: Sulfuric Acid vs. Heterogeneous Catalysts

Catalyst Advantages Limitations Example Reaction
Sulfuric Acid (H₂SO₄) High reactivity, low cost. Corrosive, hazardous waste, non-reusable. Esterification, nitration .
Alumina Sulfuric Acid (ASA) Recyclable, solid-state, reduced corrosion. Requires synthesis preparation. Synthesis of benzimidazoles (85–92% yield) .
1,2-Ditert-butylhydrazine;H₂SO₄ Potential for tailored acidity and stability. Limited scalability data. Not explicitly reported; inferred use in acid-catalyzed cyclization reactions.

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